molecular formula C15H15F3N6O3 B2799817 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide CAS No. 1396715-73-3

1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide

Cat. No.: B2799817
CAS No.: 1396715-73-3
M. Wt: 384.319
InChI Key: UGKWQSGTSGKLEC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Heterocycles, including those containing piperidine and carboxamide functional groups, have been identified as key structures in the synthesis of compounds with potential CNS activity. This is due to their ability to exhibit effects ranging from depression to euphoria and convulsion. The chemical groups mentioned are part of a larger class of organic compounds that replace carbon in a benzene ring to form structures like pyridine, which have been explored for their CNS effects (Saganuwan, 2017).

Antineoplastic Agents

Research has been conducted on the discovery and development of novel series of compounds, including those with a piperidone scaffold, showing potential as antineoplastic drug candidates. These compounds demonstrate cytotoxic properties, often more potent than contemporary anticancer drugs, and exhibit features such as tumor-selective toxicity and the ability to modulate multi-drug resistance (Hossain et al., 2020).

DNA Interaction

Studies on synthetic dyes and related compounds, including those with piperidine derivatives, have shown strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These interactions are crucial for applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, offering a foundation for rational drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacophoric Groups in D2-like Receptors

The exploration of arylcycloalkylamines, including phenyl piperidines, has revealed their significance as pharmacophoric groups in antipsychotic agents. These compounds improve the potency and selectivity of binding affinity at D2-like receptors, emphasizing the role of the arylalkyl moieties in determining selectivity and potency at these receptors (Sikazwe et al., 2009).

Optoelectronic Materials

Quinazolines and pyrimidines, which include the phenyl and imidazole rings, are being extensively researched for their applications in optoelectronic materials. Incorporation of these heterocycles into π-extended conjugated systems has shown significant value in creating novel materials for electronic devices, highlighting the potential for designing advanced materials with specific optoelectronic properties (Lipunova et al., 2018).

Future Directions

Piperidine derivatives continue to be a focus of research in the field of drug discovery due to their wide range of biological activities . Future research will likely continue to explore the synthesis, characterization, and biological evaluation of new piperidine derivatives .

Properties

IUPAC Name

1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6O3/c16-15(17,18)27-11-3-1-10(2-4-11)24-21-13(20-22-24)14(26)23-7-5-9(6-8-23)12(19)25/h1-4,9H,5-8H2,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKWQSGTSGKLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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